molecular formula C6H8N2O2 B1316506 4,5-Dimethoxypyridazine CAS No. 55271-48-2

4,5-Dimethoxypyridazine

Cat. No.: B1316506
CAS No.: 55271-48-2
M. Wt: 140.14 g/mol
InChI Key: IOAUNAAAGUTYQF-UHFFFAOYSA-N
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Description

4,5-Dimethoxypyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of methoxy groups at positions 4 and 5 of the pyridazine ring imparts unique chemical properties to this compound, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxypyridazine typically involves the methoxylation of pyridazine derivatives. One common method is the reaction of 3,4,5-trichloropyridazine with sodium methoxide, which results in the formation of this compound . The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4,5-dicarbonylpyridazine.

    Reduction: Formation of 4,5-dimethoxydihydropyridazine.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethoxypyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxypyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy groups can enhance its binding affinity to these targets, leading to potential therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness of 4,5-Dimethoxypyridazine: this compound stands out due to the presence of methoxy groups, which impart unique chemical reactivity and potential biological activities

Properties

IUPAC Name

4,5-dimethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-7-8-4-6(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAUNAAAGUTYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514744
Record name 4,5-Dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55271-48-2
Record name 4,5-Dimethoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55271-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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